2-Propylthiazolidine
Overview
Description
2-Propylthiazolidine is an organic compound with the molecular formula C₆H₁₃NS. It belongs to the class of thiazolidines, which are heterocyclic compounds containing a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . This compound is also known by other names such as 2-n-Propylthiazolidine and 2-Propyl-1,3-thiazolidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylthiazolidine can be synthesized through the reaction of propionaldehyde with cysteine under physiological conditions. This reaction is a type of bioorthogonal reaction that does not require any catalyst and remains stable under physiological conditions . The reaction involves the condensation of the aldehyde group of propionaldehyde with the amino group of cysteine, followed by the formation of the thiazolidine ring .
Industrial Production Methods
The reaction conditions are typically mild, and the process can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Propylthiazolidine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the nitrogen and sulfur atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce thiol or amine derivatives .
Scientific Research Applications
2-Propylthiazolidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Propylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules through bioorthogonal reactions, which are highly chemoselective and specific . These reactions do not require toxic reagents and produce stable products under physiological conditions .
Comparison with Similar Compounds
2-Propylthiazolidine is unique among thiazolidine derivatives due to its specific structure and reactivity. Similar compounds include:
2-Methylthiazolidine: Differing by a methyl group instead of a propyl group.
2-Ethylthiazolidine: Differing by an ethyl group instead of a propyl group.
2-Butylthiazolidine: Differing by a butyl group instead of a propyl group.
These similar compounds share the thiazolidine ring structure but differ in their alkyl substituents, which can influence their chemical properties and reactivity.
Properties
IUPAC Name |
2-propyl-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-2-3-6-7-4-5-8-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJJSTNTIKWCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865131 | |
Record name | 2-Propyl-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24050-10-0 | |
Record name | 2-Propylthiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24050-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylthiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyl-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPYLTHIAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU676T8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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